molecular formula C9H14O3 B2728535 (2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate CAS No. 2620631-82-3

(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate

Cat. No. B2728535
CAS RN: 2620631-82-3
M. Wt: 170.208
InChI Key: QMFKYDNBPCSHHQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the types of reactions a compound can undergo. This can include reactions with acids, bases, oxidizing agents, reducing agents, and more . Specific reaction data for “(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate” is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and more . Specific physical and chemical property data for “(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate” is not available in the search results.

Scientific Research Applications

Acid-Catalyzed Reactions and Ring Expansion

W. Adam and E. Crämer (1987) explored acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, leading to the discovery of hydroxy esters and other products through carbenium ion chemistry. This study highlights the potential for transannular ring expansion in monocyclic substrates, a concept that could be applied to similar spirocyclic compounds (Adam & Crämer, 1987).

Novel Synthesis Techniques

B. Föhlisch, Derar Abu Bakr, and P. Fischer (2002) reported a novel synthesis of bornane derivatives via solvolysis reactions, demonstrating the application of spirocyclic compounds in creating complex molecular structures that may offer new opportunities for chemical synthesis and modification (Föhlisch et al., 2002).

Enzymatic Asymmetric Synthesis

K. Naemura and A. Furutani (1990) demonstrated the enzyme-catalyzed asymmetric synthesis of a spiro[3.3]heptane derivative, showcasing the utility of biological catalysts in producing spirocyclic compounds with axial chirality and potential applications in drug discovery and stereochemical studies (Naemura & Furutani, 1990).

Structural Analysis and Drug Discovery

Anton V. Chernykh et al. (2015) analyzed the structure of spiro[3.3]heptane-1,6-diamines and compared them to cyclohexane scaffolds. This study not only advances our understanding of spirocyclic compounds' structural characteristics but also suggests their potential application as building blocks in drug discovery, specifically as surrogates for cyclohexane derivatives in ADME optimization (Chernykh et al., 2015).

Conformationally Restricted Amino Acid Analogues

D. Radchenko, O. Grygorenko, and I. Komarov (2008) synthesized glutamic acid analogs based on the spiro[3.3]heptane scaffold. This work contributes to the field of neurochemistry and pharmacology by providing tools to probe the topologies of glutamate receptors with conformationally restricted ligands, potentially aiding in the design of novel therapeutics (Radchenko et al., 2008).

Safety And Hazards

Understanding the safety and hazards of a chemical compound is crucial for handling and storage. This can include information on toxicity, flammability, reactivity, and environmental impact . Specific safety and hazard data for “(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate” is not available in the search results.

properties

IUPAC Name

methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFKYDNBPCSHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate

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